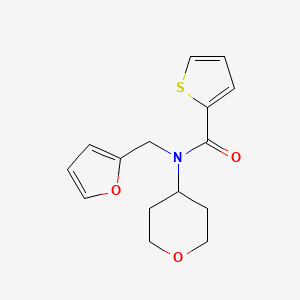

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(oxan-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-15(14-4-2-10-20-14)16(11-13-3-1-7-19-13)12-5-8-18-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVQWKJFAHBWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Starting Materials: : The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide typically begins with commercially available starting materials such as furan-2-carboxylic acid, tetrahydro-2H-pyran-4-amine, and thiophene-2-carboxylic acid.

-

Step-by-Step Synthesis

Step 1: Furan-2-carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Step 2: The acid chloride is then reacted with tetrahydro-2H-pyran-4-amine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.

Step 3: The intermediate amide is further reacted with thiophene-2-carboxylic acid chloride under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The furan and thiophene rings can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), particularly targeting the amide group to form the corresponding amine.

-

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. For example, halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) can introduce halogen atoms into the rings.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄, and other peroxides.

Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).

Major Products

Oxidation: Oxidized derivatives of furan and thiophene rings.

Reduction: Reduced amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development:

Biochemical Studies: Used in studies to understand the interaction of heterocyclic compounds with biological systems.

Medicine

Therapeutic Agents: Investigated for potential use as therapeutic agents in treating various diseases.

Diagnostic Tools: May be used in the development of diagnostic agents due to its unique chemical properties.

Industry

Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, pyran, and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structural Similarities : Both compounds share the thiophene-2-carboxamide backbone. However, the target compound replaces the 2-nitrophenyl group with a furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl moiety.

- Synthesis : The nitro-substituted analog was synthesized via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile . A similar approach could theoretically apply to the target compound, substituting the amine precursor.

- Crystallography : The nitro derivative exhibits dihedral angles of 13.53°–8.50° between the aromatic rings, comparable to its furan-based analog (9.71°) . This suggests that substituting phenyl with furan or tetrahydro-2H-pyran groups may minimally perturb the planarity of the carboxamide core.

- Intermolecular Interactions : Unlike classical hydrogen bonds, the nitro compound relies on weak C–H⋯O/S interactions for crystal packing . The target compound’s pyran and furan groups may introduce additional oxygen-based interactions.

| Parameter | N-(2-Nitrophenyl)thiophene-2-carboxamide | Target Compound |

|---|---|---|

| Melting Point | 397 K | Not reported |

| Dihedral Angles (Aromatic) | 8.50°–13.53° | Likely similar (based on 2NPFC) |

| Key Functional Groups | Nitro, thiophene | Furan, tetrahydro-2H-pyran |

N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide ()

- Structural Divergence: This compound incorporates a thiomorpholine-substituted thienopyrimidine ring, contrasting with the target compound’s simpler tetrahydro-2H-pyran group.

- Synthesis: The thiomorpholine derivative was synthesized via nucleophilic substitution of a chlorothienopyrimidine precursor with thiomorpholine, yielding an 81% isolated product . This highlights the feasibility of introducing heterocyclic amines into carboxamide frameworks.

- Spectroscopic Data : The IR spectrum of the thiomorpholine compound shows a C=O stretch at 1690 cm⁻¹, typical for carboxamides, and a C–S–C vibration at 684 cm⁻¹ . The target compound’s furan and pyran groups would likely exhibit C–O–C stretches near 1000–1250 cm⁻¹.

| Parameter | Thiomorpholine Derivative | Target Compound |

|---|---|---|

| Melting Point | 164–166°C | Not reported |

| IR C=O Stretch | 1690 cm⁻¹ | Expected ~1650–1700 cm⁻¹ |

| Heterocyclic Substituent | Thiomorpholine | Tetrahydro-2H-pyran |

N-(furan-2-ylmethyl) Ethanolamine Derivative ()

- Functional Group Overlap: The ethanolamine derivative shares the N-(furan-2-ylmethyl) group with the target compound but lacks the thiophene carboxamide core .

- However, the carboxamide moiety in the target compound may enhance hydrogen-bonding capacity compared to the ethanolamine’s amine group.

Key Research Findings and Implications

Bioactivity Potential: Thiophene carboxamides are associated with genotoxicity in mammalian cells (e.g., ’s nitro derivative) , suggesting the need for careful toxicity profiling of the target compound.

Synthetic Flexibility : The evidence demonstrates that carboxamide derivatives can be synthesized efficiently (e.g., 81% yield for the thiomorpholine compound) , supporting the feasibility of optimizing the target compound’s synthesis.

Crystallographic Behavior: Weak non-classical interactions (C–H⋯O/S) dominate the packing of thiophene carboxamides , which may influence the target compound’s solubility and formulation.

Biological Activity

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan moiety, a tetrahydro-pyran ring, and a thiophene carboxamide group. Its synthesis typically involves multi-step organic reactions, including:

- Formation of Furan Derivative : The furan ring can be synthesized from furan-2-carboxaldehyde via reductive amination.

- Tetrahydropyran Synthesis : Tetrahydro-2H-pyran can be obtained through hydrogenation of 4-pyranone.

- Coupling Reaction : The final product is formed by coupling the furan derivative with the tetrahydropyran amine and thiophene carboxylic acid derivatives under basic conditions.

Antimicrobial Properties

Recent studies have indicated that various derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown promising results against bacterial strains such as Staphylococcus epidermidis and Escherichia coli.

A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, suggesting that modifications in the substituents on the furan or thiophene rings could enhance their antimicrobial efficacy .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated using human cancer cell lines. The MTT assay revealed that some derivatives exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cell lines (HaCaT). For example, one derivative showed an IC50 value of 1.61 µg/mL against cancer cells, which is significantly lower than that of established anticancer drugs like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Furan and Thiophene Rings : The presence of these aromatic systems appears to enhance both antimicrobial and anticancer activities.

- Substituent Variations : Modifications on the furan or thiophene rings can lead to significant changes in activity profiles, indicating that electronic effects and steric hindrance play vital roles in biological interactions.

Case Study 1: Antimicrobial Testing

In vitro testing of various derivatives demonstrated that certain compounds inhibited the growth of S. epidermidis at concentrations as low as 4 µg/mL, highlighting their potential as antibacterial agents .

Case Study 2: Anticancer Efficacy

A specific derivative was tested against multiple cancer cell lines, showing promising results with an IC50 value significantly lower than conventional chemotherapeutics. This suggests that structural modifications can lead to enhanced potency against specific cancer types .

Q & A

Basic: How can the synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide be optimized for purity and yield?

Methodological Answer:

The compound can be synthesized via reductive amination or carboxamide coupling. For example:

- Reductive Amination: React furan-2-carbaldehyde with tetrahydro-2H-pyran-4-amine under catalytic hydrogenation (e.g., NaBH4 or H2/Pd-C) to form the secondary amine intermediate. Subsequent coupling with thiophene-2-carbonyl chloride in acetonitrile under reflux (1–2 hours) yields the target compound .

- Purification: Use silica gel chromatography with CH2Cl2/MeOH/NH4OH (92:7:1) to isolate the product. Monitor purity via HPLC (≥98%) and confirm yields through gravimetric analysis .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR should confirm the presence of furan (δ 6.2–7.4 ppm), tetrahydro-2H-pyran (δ 3.3–4.0 ppm for axial protons), and thiophene (δ 7.0–7.5 ppm) moieties. Discrepancies in coupling constants may indicate stereochemical variations .

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]+ at m/z 308.12 (C16H20NO3S).

- X-ray Crystallography: For crystalline derivatives, analyze dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-pyran interactions) and hydrogen-bonding patterns (e.g., weak C–H⋯O/S interactions) .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar carboxamides?

Methodological Answer:

Discrepancies in bond lengths or packing motifs (e.g., C–S vs. C–O distances in furan/thiophene analogs) may arise from:

- Crystallization Solvents: Polar solvents (e.g., acetonitrile) favor specific hydrogen-bonding networks (S(6) ring motifs) over non-polar media .

- Thermal Motion: Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion.

- Validation Tools: Use software like Mercury to compare derived metrics (e.g., torsion angles) with homologous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) .

Advanced: What structure-activity relationship (SAR) insights exist for thiophene-carboxamide derivatives in pharmacological studies?

Methodological Answer:

- Bioisosteric Replacements: Substituting thiophene with furan reduces steric bulk but may decrease metabolic stability. For example, N-(furan-2-ylmethyl) analogs show enhanced TRPM8 channel antagonism (IC50 < 1 µM) compared to thiazole derivatives .

- Substituent Effects: Electron-withdrawing groups (e.g., -CN) on the benzamide ring improve lipophilicity (logP ~2.5) and blood-brain barrier permeability.

- In Vitro Models: Test cytotoxicity in HEK293 cells and binding affinity via fluorescence polarization assays. Compare with reference compounds like CUMYL-PINACA for selectivity profiling .

Advanced: What safety protocols are essential for handling tetrahydro-2H-pyran-containing carboxamides?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and sealed goggles. Avoid latex due to solvent permeability .

- Ventilation: Conduct reactions in fume hoods with ≥6 air changes/hour. Monitor airborne particulates via NIOSH Method 0500.

- Spill Management: Absorb small spills with vermiculite; neutralize large spills with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.